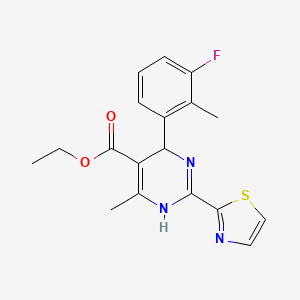

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Description

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a 1,4-dihydropyrimidine (DHPM) derivative characterized by:

- Position 2: Thiazol-2-yl substituent, a heteroaryl group known for enhancing bioactivity in antiviral and anticancer agents.

- Position 4: 3-Fluoro-2-methylphenyl group, providing steric and electronic modulation.

- Position 5: Ethyl ester moiety, influencing solubility and metabolic stability.

DHPMs are privileged scaffolds in medicinal chemistry, with applications ranging from antiviral (e.g., hepatitis B) to anticancer and analgesic agents . The structural uniqueness of this compound lies in its combination of fluorine, methyl, and thiazole groups, which may optimize target binding and pharmacokinetics.

Properties

Molecular Formula |

C18H18FN3O2S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H18FN3O2S/c1-4-24-18(23)14-11(3)21-16(17-20-8-9-25-17)22-15(14)12-6-5-7-13(19)10(12)2/h5-9,15H,4H2,1-3H3,(H,21,22) |

InChI Key |

NRZMQOPECIMABC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate typically follows a multi-step condensation approach involving:

- Condensation of ethyl acetoacetate (a β-ketoester)

- An appropriately substituted aromatic aldehyde (3-fluoro-2-methylbenzaldehyde)

- Thiourea or thiazolyl-containing amine derivatives

This reaction is conducted under acidic catalysis, commonly using hydrochloric acid or acetic acid, in alcoholic solvents such as ethanol or methanol to facilitate the formation of the dihydropyrimidine ring system.

Stepwise Synthetic Route

Alternative Synthetic Considerations

- Catalyst Variations: Besides hydrochloric acid and acetic acid, other acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to improve yields or reaction rates.

- Solvent Choice: While ethanol is standard, methanol or mixed solvent systems can be used depending on solubility and reaction kinetics.

- Temperature Control: Reaction temperatures typically range from ambient to reflux (~78 °C for ethanol), with some protocols optimizing temperature to balance reaction speed and selectivity.

Reaction Mechanism Insights

The key step in the synthesis involves a Biginelli-type condensation, a well-known multicomponent reaction forming dihydropyrimidine rings. The mechanism proceeds as follows:

- Formation of an iminium intermediate from the aldehyde and thiourea or thiazolyl amine under acidic conditions.

- Nucleophilic attack by the β-ketoester (ethyl acetoacetate) on the iminium intermediate.

- Cyclization and dehydration steps leading to the dihydropyrimidine heterocycle.

- Substitution at the 2-position of the dihydropyrimidine ring by the thiazol-2-yl group, incorporated through the thiourea or amine reagent.

This mechanism explains the regioselectivity and incorporation of the thiazolyl substituent, which is critical for the compound's biological activity.

Characterization and Purity Assessment

The synthesized compound is characterized by:

Research Results and Applications

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate has been investigated for:

- Biological activity: Exhibiting enzyme inhibition and receptor modulation properties, potentially useful in cancer and inflammatory disease therapeutics.

- Chemical building block: Used in medicinal chemistry for the synthesis of more complex molecules due to its versatile functional groups.

- Mechanistic studies: Its interaction with biological targets involves binding to enzyme active sites, inhibiting enzymatic activity and modulating signaling pathways.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | Ethyl acetoacetate, 3-fluoro-2-methylbenzaldehyde, thiourea or thiazolyl amine |

| Solvent | Ethanol or methanol |

| Catalyst | Hydrochloric acid, acetic acid, or other acid catalysts |

| Reaction conditions | Reflux temperature (~78 °C), several hours |

| Purification | Recrystallization, chromatography |

| Characterization techniques | NMR, HPLC, GC, MS |

| Purity | Typically >98% |

Professional Perspectives

- Synthetic chemists emphasize the importance of optimizing acid catalyst concentration and reaction time to maximize yield and purity.

- Pharmaceutical researchers focus on the structural features imparted by the fluorinated aromatic ring and thiazolyl substituent, which enhance biological target affinity.

- Process chemists consider solvent choice and temperature control critical for scale-up and environmental impact reduction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative with a molecular formula of and a molecular weight of 359.4 g/mol. It features a dihydropyrimidine core substituted with a thiazolyl group and a fluorinated aromatic ring. This compound has potential biological activity and applications in medicinal chemistry.

Synthesis

The synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde and thiourea under acidic conditions. This reaction often takes place in ethanol or methanol, utilizing catalysts such as hydrochloric acid or acetic acid to facilitate the formation of the dihydropyrimidine core.

Biological Activity

Research indicates that Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate exhibits significant biological activities, including potential enzyme inhibition and receptor modulation. These properties make it a candidate for therapeutic applications, particularly in treating diseases like cancer and inflammatory disorders. The compound's mechanism of action may involve binding to specific enzymes or receptors, inhibiting their activity and altering biological pathways. This interaction can lead to various pharmacological effects depending on the target molecules involved.

Applications

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate has diverse applications:

- It is a candidate for therapeutic applications, particularly in treating diseases like cancer and inflammatory disorders.

- Its specific fluorination pattern and thiazole incorporation may enhance its binding affinity and selectivity towards certain biological targets compared to similar compounds.

Table of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Chloro-fluorophenyl group | Antimicrobial properties |

| Ethyl 4-(3-bromo-4-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Bromo-substituted phenyl ring | Potential anticancer activity |

| Ethyl 4-(3-nitrophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Nitro-substituted phenolic group | Investigated for anti-inflammatory effects |

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Table 1: Substituent Variations at Position 4

Key Findings :

- Fluorine and Chlorine : Electron-withdrawing groups (e.g., 2-Cl-4-F in HAP-1) enhance antiviral activity by improving interactions with HBV core proteins .

- Bromine : The brominated analog (CAS 1092952-98-1) was discontinued, possibly due to synthetic complexity or toxicity .

Analogs with Heteroaryl Modifications at Position 2

Table 2: Substituent Variations at Position 2

Key Findings :

- Thiazol-2-yl vs. Pyridin-2-yl : Thiazole’s sulfur atom may enhance hydrogen bonding or π-stacking in viral targets compared to pyridine .

- Oxadiazole-Thioether : Incorporation of 1,3,4-oxadiazole significantly boosts anticancer activity, suggesting that heteroaryl flexibility is critical for cytotoxicity .

- Methylthio : Simpler substituents like methylthio (IIg) shift activity toward analgesia, highlighting the role of Position 2 in target selectivity .

Ethyl vs. Methyl Ester Modifications

Table 3: Ester Group Impact

Key Findings :

Biological Activity

Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a fluorinated aromatic ring, which are believed to enhance its pharmacological properties.

- Molecular Formula : CHFOS

- Molecular Weight : 359.4 g/mol

- Structure : The compound consists of a dihydropyrimidine core substituted with a thiazole group and a 3-fluoro-2-methylphenyl moiety, which may influence its interaction with biological targets.

Research indicates that Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate may exert its biological effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that contribute to disease processes.

Antimicrobial Properties

Studies have shown that dihydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Ethyl 4-(3-fluoro-2-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate have been evaluated against pathogenic strains of Escherichia coli, demonstrating potential as new antibiotics to combat resistant bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that dihydropyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. For example, related compounds have shown IC values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-chloro-3-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Chloro-fluorophenyl group | Antimicrobial properties |

| Ethyl 4-(3-bromo-4-methylphenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Bromo-substituted phenyl ring | Potential anticancer activity |

| Ethyl 4-(3-nitrophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | Nitro-substituted phenolic group | Investigated for anti-inflammatory effects |

Case Studies and Research Findings

- Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various dihydropyrimidinones against pathogenic E. coli strains. The findings suggested that these compounds could be more effective than traditional antibiotics like ciprofloxacin .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that certain pyrimidine derivatives significantly inhibited COX enzymes, indicating their potential as anti-inflammatory agents .

- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that some derivatives of dihydropyrimidines could induce apoptosis in cancer cell lines by targeting specific cellular pathways .

Q & A

Q. Basic Characterization

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths, angles, and ring puckering. For example, analogous dihydropyrimidines exhibit nonplanar rings quantified via Cremer-Pople puckering parameters .

How can researchers design in vitro assays to evaluate this compound’s antiviral activity against hepatitis B virus (HBV)?

Q. Advanced Biological Evaluation

- Capsid Assembly Disruption :

- Use HBV-infected HepG2.2.15 cells and quantify extracellular HBV DNA via qPCR. Compare dose-dependent inhibition (IC₅₀) to HAP-1 (IC₅₀ ~0.5 μM) .

- Mechanistic Analysis : Employ electron microscopy to visualize aberrant capsid morphology and sedimentation assays to assess assembly kinetics .

- Target Engagement : Thermal shift assays (TSA) measure stabilization of HBV core protein upon ligand binding, indicating direct interaction .

What strategies are effective for analyzing structure-activity relationships (SAR) of thiazole-substituted dihydropyrimidines in anticancer research?

Q. Advanced SAR Analysis

- Analog Synthesis : Vary substituents at positions 2 (thiazole), 4 (aryl), and 6 (methyl) to probe electronic and steric effects. For example, fluorophenyl groups enhance metabolic stability, while bulkier substituents may hinder target binding .

- Biological Screening : Test analogs against leukemia (HL-60TB) and lymphoma (Molt-4) cell lines. Compare IC₅₀ values to monastrol (baseline IC₅₀ = 147–215 nM) .

- Computational Modeling : Molecular docking into tubulin or kinase active sites (e.g., using AutoDock Vina) predicts binding modes and guides rational design .

How should contradictory data in biological activity between structurally similar dihydropyrimidines be resolved?

Q. Data Contradiction Analysis

- Purity Verification : Reanalyze compounds via HPLC to rule out impurities (>95% purity required) .

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls (e.g., HAP-1 as a positive control for HBV) .

- Solubility Assessment : Use DLS or nephelometry to confirm compound solubility in assay media; poor solubility may artifactually reduce activity .

What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

Q. Advanced Crystallography

- Crystal Growth : Optimize solvent (e.g., ethanol/water mixtures) and slow evaporation to obtain diffraction-quality crystals. Analogous compounds crystallize in monoclinic systems (e.g., P2₁/c) .

- Disorder Handling : Use SHELXL’s PART instruction to model disordered moieties (e.g., rotating thiazole rings) .

- Data Quality : Collect high-resolution data (≤1.0 Å) and refine with restraints for anisotropic displacement parameters .

What in vitro models are suitable for studying the compound’s mechanism as a kinase or tubulin inhibitor?

Q. Mechanistic Studies

- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays to measure inhibition (IC₅₀). Compare to staurosporine as a reference .

- Tubulin Polymerization : Monitor microtubule assembly via turbidity (340 nm) in purified tubulin. A decrease in polymerization rate indicates destabilization, akin to monastrol .

- SPR/BLI : Quantify binding kinetics (kₐ, k𝒹) to immobilized targets using surface plasmon resonance or bio-layer interferometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.